molecular formula C7H7ClN2 B1354139 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine CAS No. 810668-57-6

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Cat. No. B1354139
M. Wt: 154.6 g/mol
InChI Key: MSLXPRCFQNRAPN-UHFFFAOYSA-N
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Description

“2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the CAS Number: 1256811-82-1 . It has a linear formula of C7H5ClN2O . The IUPAC name for this compound is 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one .


Synthesis Analysis

The synthesis of similar compounds has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . This process was performed using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11) . The molecular weight is 168.58 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.58 . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been involved in the synthesis of various substituted derivatives by reacting with nucleophiles, demonstrating its versatility in chemical reactions. This reactivity forms the basis for further applications in pharmaceuticals and materials science. For instance, Goto et al. (1991) detailed the synthesis of 7-substituted derivatives by reacting with different nucleophiles under various conditions, highlighting its synthetic utility (Goto et al., 1991).
  • Another study focused on the preparation of 6,7-Dihydro-5H-cyclopenteno[b]pyridine from related compounds, showcasing a method with an overall yield of about 61%, indicating the compound's potential in synthetic organic chemistry (Zhao Xin-qi, 2007).

Applications in Material Science

  • Pyrrolopyridine derivatives, including structures similar to 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine, have been explored for their utility in creating fluorescent chemosensors. A study by Maity et al. (2018) synthesized new fluorophores based on the pyrrolopyridine structure, which showed high selectivity for Fe3+/Fe2+ ions, indicating its potential in developing sensors for biological and environmental monitoring (Maity et al., 2018).

Biological Activity

  • The biological activity of pyrrolo[3,4-c]pyridine derivatives has been extensively reviewed, with findings suggesting their potential in treating diseases of the nervous and immune systems, along with their antidiabetic, antimycobacterial, antiviral, and antitumor activities. This broad spectrum of pharmacological properties underlines the significance of the compound in medicinal chemistry research (Wójcicka & Redzicka, 2021).

Chemical Structure and Reactivity Studies

  • Investigations into the compound's structure and reactivity have provided insights into its chemical behavior, including the preparation and characterization of novel derivatives. For example, studies have detailed the synthesis of pyrrolopyridine analogs and explored their reactivity, contributing to the development of new chemical entities for various applications (Reisinger, Bernhardt, & Wentrup, 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H320-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLXPRCFQNRAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463640
Record name 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

CAS RN

810668-57-6
Record name 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared in analogy to Example A2(c) from 2-chloro-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and trifluoroacetic acid. Light brown solid. MS (m/e): 154.9 ([M+, 100%).
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Synthesis routes and methods II

Procedure details

Prepared in analogy to Example A2 (c) from 2-chloro-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and trifluoroacetic acid. Light brown solid. MS (m/e): 154.9 ([M+, 100%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KN Cho, SJ Park, KI Lee - Bulletin of the Korean Chemical Society, 2004 - koreascience.kr
The chloropyridine moiety confers high potency to several types of analgesics and insecticides acting at nicotinic acetylcholine receptors (nAChRs). This includes (-)-epibatidine 1, …
Number of citations: 8 koreascience.kr

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